molecular formula C8H7Br2Cl B2892230 4-Bromo-1-(1-bromoethyl)-2-chlorobenzene CAS No. 1545325-03-8

4-Bromo-1-(1-bromoethyl)-2-chlorobenzene

Cat. No. B2892230
CAS RN: 1545325-03-8
M. Wt: 298.4
InChI Key: WURODJWWURNUTC-UHFFFAOYSA-N
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Description

“4-Bromo-1-(1-bromoethyl)-2-chlorobenzene” is a complex organic compound. It contains bromine and chlorine atoms attached to a benzene ring . It’s important to note that the exact properties and behaviors of this compound could vary based on its specific structure and the conditions under which it’s studied .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzene ring with bromine and chlorine atoms attached at specific positions . The exact 3D structure can be determined using techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the conditions and reagents present . As an aromatic compound, it might undergo reactions like electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure . These could include properties like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Spectroscopic and Computational Analysis

4-Bromo-1-(1-bromoethyl)-2-chlorobenzene and related compounds have been extensively studied using spectroscopic and computational methods to understand their structural and electronic properties. For instance, a comprehensive study conducted by Vennila et al. (2018) on 2-bromo-1, 4-dichlorobenzene, a similar bromo-chlorobenzene compound, involved both experimental and theoretical vibrational investigations. This research aimed to elucidate the molecular geometry, electronic density, and various physical properties like nuclear magnetic resonance (NMR) and natural bond orbital (NBO) analyses, thereby contributing to the broader understanding of halogenated benzenes' chemical behavior (Vennila et al., 2018).

Chemical Synthesis and Catalysis

The role of this compound in chemical synthesis, particularly in the context of creating complex organic molecules, is noteworthy. Research on the synthesis and structural characterization of N-Piperidine benzamides CCR5 antagonists highlights the utility of halogenated benzene derivatives as intermediates in the production of bioactive compounds. This process involves a sequence of elimination, reduction, and bromination reactions, showcasing the compound's versatility in organic synthesis (Cheng De-ju, 2015).

Molecular Dynamics and Interaction Studies

The understanding of molecular interactions and dynamics is crucial in fields ranging from material science to pharmaceuticals. The study of this compound and related molecules provides insights into how these compounds interact with other substances at the molecular level. For example, the research on the formation of hydrogen and deuterium atoms in the pyrolysis of halobenzenes reveals the kinetic and thermodynamic behaviors of these compounds when subjected to high temperatures, contributing to the fundamental understanding of pyrolytic processes and the stability of halogenated aromatics (Rao et al., 1988).

Mechanism of Action

The mechanism of action would depend on the specific context in which “4-Bromo-1-(1-bromoethyl)-2-chlorobenzene” is being used. For instance, in a chemical reaction, it might act as a reactant, undergoing changes to its structure .

Safety and Hazards

The safety and hazards associated with “4-Bromo-1-(1-bromoethyl)-2-chlorobenzene” would depend on factors like its reactivity, toxicity, and handling procedures . It’s important to refer to safety data sheets for specific information.

Future Directions

The future directions for research on “4-Bromo-1-(1-bromoethyl)-2-chlorobenzene” could involve exploring its potential applications, studying its reactivity under various conditions, or investigating its environmental impact .

properties

IUPAC Name

4-bromo-1-(1-bromoethyl)-2-chlorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2Cl/c1-5(9)7-3-2-6(10)4-8(7)11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURODJWWURNUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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